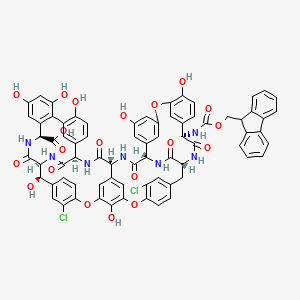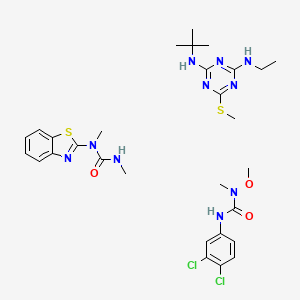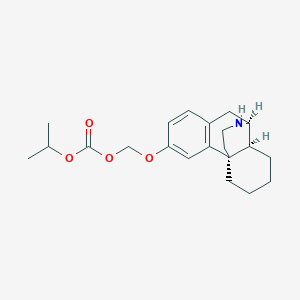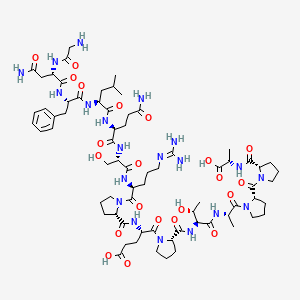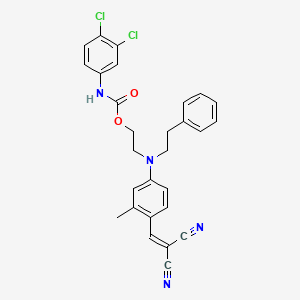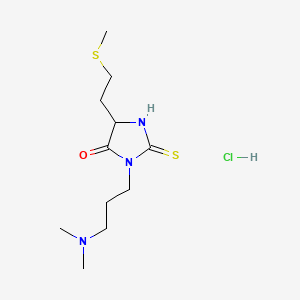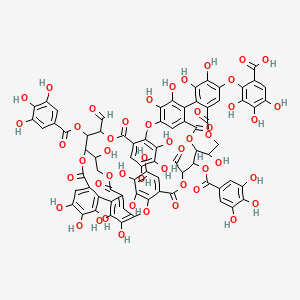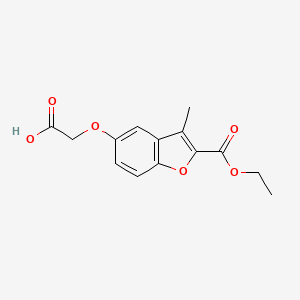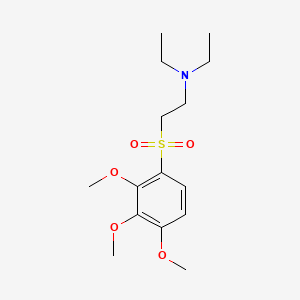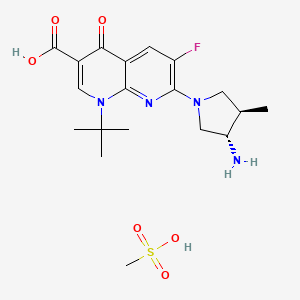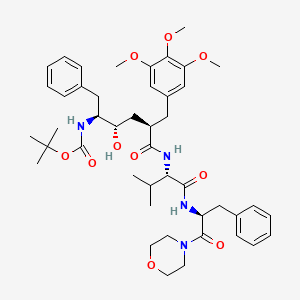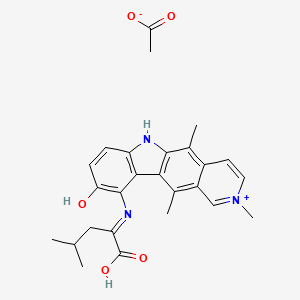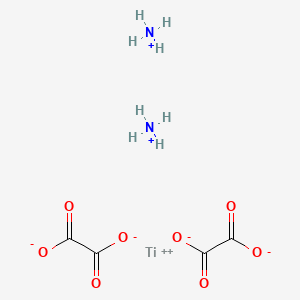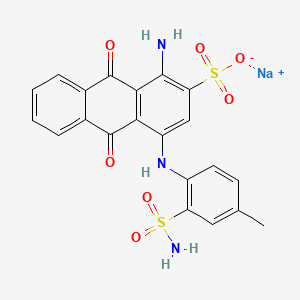
2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains sulfonic acid, amino, and aminosulfonyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt typically involves multiple steps. One common method is the Ullmann coupling reaction, which involves the reaction of bromaminic acid with aniline derivatives in the presence of a copper catalyst under microwave irradiation. This reaction is carried out in a phosphate buffer at temperatures ranging from 80 to 120°C and power levels of 40 to 100 W .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
化学反应分析
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The amino and sulfonic acid groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives, hydroquinones, and substituted anthracenes.
科学研究应用
2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various dyes and pigments.
Biology: The compound is used in biochemical assays and as a fluorescent probe for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also bind to proteins and enzymes, modulating their activity and function. The presence of sulfonic acid and amino groups allows the compound to participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.
相似化合物的比较
Similar Compounds
- 1-Pyrenesulfonic acid sodium salt
- 2-Naphthalenesulfonic acid
- 1-Amino-4-bromo-2-anthraquinone sulfonic acid
Uniqueness
Compared to similar compounds, 2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt is unique due to its specific combination of functional groups. The presence of both amino and aminosulfonyl groups enhances its reactivity and versatility in various chemical reactions. Additionally, its structural complexity allows for diverse applications in different scientific fields.
属性
CAS 编号 |
85280-21-3 |
|---|---|
分子式 |
C21H16N3NaO7S2 |
分子量 |
509.5 g/mol |
IUPAC 名称 |
sodium;1-amino-4-(4-methyl-2-sulfamoylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C21H17N3O7S2.Na/c1-10-6-7-13(15(8-10)32(23,27)28)24-14-9-16(33(29,30)31)19(22)18-17(14)20(25)11-4-2-3-5-12(11)21(18)26;/h2-9,24H,22H2,1H3,(H2,23,27,28)(H,29,30,31);/q;+1/p-1 |
InChI 键 |
DLHUBHGUFOJHRR-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


